molecular formula C13H22ClNO B1471507 Cyclooctyl(furan-2-yl)methanamine hydrochloride CAS No. 1864060-11-6

Cyclooctyl(furan-2-yl)methanamine hydrochloride

Cat. No.: B1471507
CAS No.: 1864060-11-6
M. Wt: 243.77 g/mol
InChI Key: RZQIHRJIYXAHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctyl(furan-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO and its molecular weight is 243.77 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

cyclooctyl(furan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c14-13(12-9-6-10-15-12)11-7-4-2-1-3-5-8-11;/h6,9-11,13H,1-5,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQIHRJIYXAHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclooctyl(furan-2-yl)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a cyclooctyl group linked to a furan moiety through a methanamine unit, with hydrochloride as a counterion. This unique structure may contribute to its biological activity.

Research indicates that this compound may act on several biological pathways:

  • Cytokine Induction : The compound has shown the ability to stimulate the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human and mouse immune cells. These effects were confirmed through assays using human peripheral blood mononuclear cells (hPBMC) and mouse bone marrow-derived dendritic cells (mBMDC) .
  • TLR4 Activation : It selectively activates Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune response. The activation leads to downstream signaling involving NFκB, resulting in increased cytokine production .
  • Hydrophobic Interactions : The activity of the compound appears to be influenced by hydrophobic interactions, particularly with larger cycloalkyl groups enhancing its efficacy in stimulating immune responses .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Assay Type Key Findings
Study 1Cytokine ProductionELISAInduced IL-6 and IL-8 secretion in hPBMC and mBMDC
Study 2TLR4 ActivationHEK293 AssayConfirmed dose-dependent activation of TLR4
Study 3Immune ResponseIn vitroEnhanced production of type I interferon-associated cytokines

Case Study 1: Immune Response Modulation

In a controlled experiment, this compound was administered to mouse models to assess its impact on immune system modulation. Results indicated a significant increase in the levels of pro-inflammatory cytokines, suggesting its potential as an immunomodulator in therapeutic settings for inflammatory diseases.

Case Study 2: Comparative Analysis with Other Compounds

A comparative study involving various substituted pyrimido[5,4-b]indoles demonstrated that this compound exhibited superior activity in inducing IL-6 production compared to other tested compounds. This highlights its potential as a lead compound for further development .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at various positions have been explored, revealing that certain substitutions significantly improve cytokine induction potency while reducing cytotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctyl(furan-2-yl)methanamine hydrochloride
Reactant of Route 2
Cyclooctyl(furan-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.